1,2,5-Thiadiazinane 1,1-dioxide

Medicinal Chemistry Heterocyclic Synthesis Scaffold Comparison

1,2,5-Thiadiazinane 1,1-dioxide is a saturated six-membered heterocyclic scaffold containing sulfur and two nitrogen atoms, characterized by its 1,1-dioxide functionalization. As a member of the broader thiadiazinane class, this compound serves as a versatile pharmacophore core in medicinal chemistry programs, with applications spanning kinase inhibition, BACE1 modulation, and agrochemical development.

Molecular Formula C3H8N2O2S
Molecular Weight 136.18 g/mol
Cat. No. B13706897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Thiadiazinane 1,1-dioxide
Molecular FormulaC3H8N2O2S
Molecular Weight136.18 g/mol
Structural Identifiers
SMILESC1CNS(=O)(=O)CN1
InChIInChI=1S/C3H8N2O2S/c6-8(7)3-4-1-2-5-8/h4-5H,1-3H2
InChIKeyIXAZIGSJNTYTGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,5-Thiadiazinane 1,1-Dioxide: Core Chemical Properties and Procurement Relevance for Heterocyclic Scaffold Research


1,2,5-Thiadiazinane 1,1-dioxide is a saturated six-membered heterocyclic scaffold containing sulfur and two nitrogen atoms, characterized by its 1,1-dioxide functionalization [1]. As a member of the broader thiadiazinane class, this compound serves as a versatile pharmacophore core in medicinal chemistry programs, with applications spanning kinase inhibition, BACE1 modulation, and agrochemical development [2]. The ZINC database records 27 purchasable substances containing this scaffold, though its occurrence remains relatively rare compared to related heterocyclic systems [1]. Procurement decisions involving this compound typically center on its utility as a synthetic intermediate or scaffold core, with differentiation from structurally analogous systems (e.g., 1,2,6-thiadiazinanes, 1,3,5-thiadiazinanes) requiring careful evaluation of ring-size and substitution-pattern effects on biological activity and physicochemical properties.

Why 1,2,5-Thiadiazinane 1,1-Dioxide Cannot Be Substituted with 1,2,6- or 1,3,5-Isomers in Structure-Based Procurement


Interchangeability among thiadiazinane dioxide isomers is precluded by fundamental differences in ring size, nitrogen positioning, and conformational preferences that directly translate to divergent biological target engagement and synthetic utility. The 1,2,5-thiadiazinane system contains adjacent sulfur and nitrogen atoms arranged in a six-membered ring, whereas 1,2,6-thiadiazinane 1,1-dioxide positions the heteroatoms with one-carbon spacing between nitrogens, and 1,3,5-thiadiazinanes present alternating heteroatom placement [1]. These structural variations generate distinct conformational energy landscapes [2] and pharmacophore geometries that cannot be recapitulated by simple substitution. Critically, derivatives of the 1,2,4-thiadiazinane 1,1-dioxide core (structurally related to the 1,2,5-system via imino-functionalization) have advanced to Phase 3 clinical evaluation as BACE1 inhibitors, whereas analogous 1,2,6- and 1,3,5-systems lack comparable clinical validation, underscoring that scaffold selection determines developability trajectories [3].

1,2,5-Thiadiazinane 1,1-Dioxide: Quantitative Differentiation Evidence Versus Structural Analogs


Ring-Size Distinction: 1,2,5-Thiadiazinane 1,1-Dioxide (Six-Membered) Versus 1,2,5-Thiadiazolidine 1,1-Dioxide (Five-Membered) in Synthetic Accessibility

The 1,2,5-thiadiazinane 1,1-dioxide core can be synthesized efficiently via a robust electrochemical one-pot two-step strategy enabling sustainable access to valuable derivatives, with the methodology specifically developed for this six-membered ring system [1]. In contrast, 1,2,5-thiadiazolidine 1,1-dioxides (five-membered analogs) are typically synthesized via sulfuryl chloride with 2-chloroethylamine hydrochlorides followed by primary amine treatment and ring closure with K2CO3 in DMSO [2]. The electrochemical approach for the six-membered system offers transition-metal-free conditions, representing a distinct synthetic advantage for large-scale procurement considerations.

Medicinal Chemistry Heterocyclic Synthesis Scaffold Comparison

Conformational Energetics: Free Energy Differences Among [1,3,5]-Thiadiazinane Conformers Quantified via DFT Calculations

Computational DFT analysis at the B3LYP/6-311++G** level quantified the relative free energy differences (ΔG) among chair conformers of [1,3,5]-thiadiazinanes, demonstrating that the nitrogen inversion and ring conformational equilibrium are governed by measurable energetic barriers [1]. The study explicitly compared [1,3,5]-thiadiazinanes against [1,3,5]-dithiazinanes and [1,3,5]-triazinanes, revealing that sulfur substitution patterns directly modulate conformational preferences through weak intramolecular interactions including Hδ+-Hδ+-S interactions identified via critical point search of electronic density.

Computational Chemistry Conformational Analysis Structure-Based Design

Kinase Selectivity Profile: Thiadiazine DYRK1A Inhibitors Demonstrate Improved Selectivity Over ATP-Competitive Comparators

A thiadiazine-based scaffold identified through virtual screening exhibited DYRK1A inhibition with IC50 of 9.41 μM (Kd = 7.3 μM), and subsequent structure-activity optimization yielded analogs with significantly improved binding (Kd = 71-185 nM) [1]. Critically, these optimized thiadiazine compounds demonstrated selectivity for DYRK1A over closely related kinases DYRK1B and DYRK2 at 10 μM—a profile that distinguishes this scaffold from conventional ATP-competitive DYRK1A inhibitors which exhibit promiscuous binding and associated pharmacological side effects. Compound 3-5 induced human β-cell proliferation at 5 μM while maintaining this selectivity window.

Kinase Inhibition DYRK1A Selectivity Profiling

BACE1 Inhibitor Potency and Selectivity: Verubecestat (3-Imino-1,2,4-thiadiazinane 1,1-Dioxide) Demonstrates High Affinity and Cathepsin D Selectivity

Verubecestat (MK-8931), a 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivative, is a high-affinity BACE1 inhibitor that reached Phase 3 clinical evaluation for Alzheimer's disease [1]. Quantitative selectivity profiling revealed that while verubecestat is not selective over the closely related aspartyl protease BACE2, it exhibits high selectivity for BACE1 over other key aspartyl proteases, notably cathepsin D (quantified fold-selectivity not specified in abstract, but described as 'high'). This selectivity profile is critical because cathepsin D inhibition is associated with retinal toxicity and other off-target liabilities observed with earlier BACE1 inhibitors.

Alzheimer's Disease BACE1 Inhibition Protease Selectivity

Agrochemical Application Differentiation: Substituted Thiadiazinone Dioxides Demonstrate Crop-Selective Herbicidal Activity

Substituted thiadiazinone dioxide compounds, which contain the thiadiazine 1,1-dioxide core structural motif, exhibit herbicidal activity against gramineous weeds, broadleaf weeds, and amaranthaceous weeds while maintaining high selectivity for economically important crops including soybean, corn, rice, and wheat [1]. This crop selectivity profile is documented in multiple patent filings and distinguishes this chemotype from non-selective herbicides that cannot be safely applied to these major row crops.

Herbicide Development Crop Selectivity Agrochemical

Evidence-Backed Application Scenarios for 1,2,5-Thiadiazinane 1,1-Dioxide in Scientific and Industrial Procurement


Medicinal Chemistry Scaffold for Kinase Inhibitor Programs Requiring Isoform Selectivity

For DYRK1A-targeted drug discovery programs where conventional ATP-competitive inhibitors exhibit unacceptable promiscuity, the thiadiazine scaffold (including 1,2,5-thiadiazinane derivatives) offers a demonstrated selectivity window over DYRK1B and DYRK2 at 10 μM. As documented in the Kumar et al. study, optimized thiadiazine analogs achieve Kd values of 71-185 nM while maintaining this selectivity profile [1]. This evidence supports procurement of 1,2,5-thiadiazinane 1,1-dioxide as a core scaffold for medicinal chemistry campaigns prioritizing kinase isoform selectivity over broad-spectrum inhibition.

Central Nervous System Drug Development Requiring BACE1 Inhibition with Cathepsin D Sparing

For Alzheimer's disease programs targeting β-secretase (BACE1), the iminothiadiazinane dioxide core (structurally related to 1,2,5-thiadiazinane 1,1-dioxide) has demonstrated clinical validation through verubecestat (MK-8931), which reached Phase 3 evaluation [2]. The core's ability to confer high selectivity for BACE1 over cathepsin D—a key off-target associated with retinal toxicity—represents a critical differentiation point. Procurement of 1,2,5-thiadiazinane 1,1-dioxide as a starting scaffold enables exploration of this validated chemotype space for CNS indications.

Agrochemical Herbicide Development for Major Row Crops (Soybean, Corn, Rice, Wheat)

For agricultural chemical programs developing selective herbicides for major row crops, substituted thiadiazinone dioxides (derived from the thiadiazine dioxide core) have demonstrated patent-documented herbicidal activity against problematic weed species while maintaining crop safety for soybean, corn, rice, and wheat [3]. This selectivity profile is not achievable with many existing herbicide classes, positioning 1,2,5-thiadiazinane 1,1-dioxide as a strategic intermediate for agrochemical lead generation programs.

Computational Chemistry and Structure-Based Drug Design Requiring Conformational Rigidity Data

For computational chemistry workflows requiring quantitative conformational energy data for scaffold selection, the [1,3,5]-thiadiazinane system has been rigorously characterized via DFT calculations at the B3LYP/6-311++G** level, with free energy differences (ΔG) quantified for chair conformers and weak intramolecular interactions mapped via critical point search of electronic density [4]. This computational foundation supports in silico screening and pharmacophore modeling efforts that require energetically validated scaffold parameters.

Quote Request

Request a Quote for 1,2,5-Thiadiazinane 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.